![molecular formula C8H13NO3 B13549734 Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate: is a chemical compound with the molecular formula C8H13NO3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . The specific reaction conditions and reagents used can vary, but common methods include the use of cyclization reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding sites.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other spirocyclic compounds such as:
- tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-2-8(12-3-6)4-9-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
TWXJIZXSVSBUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CNC2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


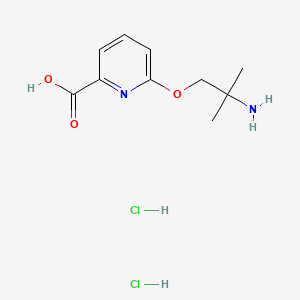
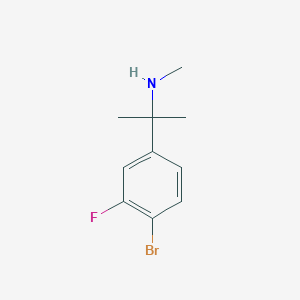
![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)
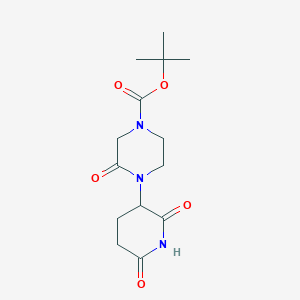
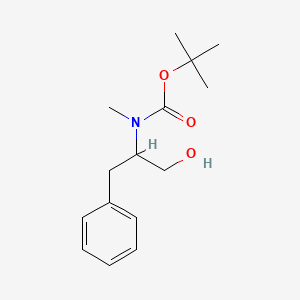
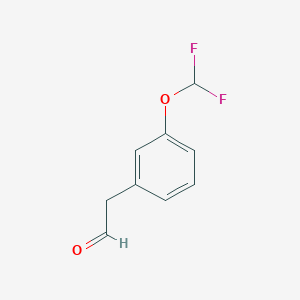
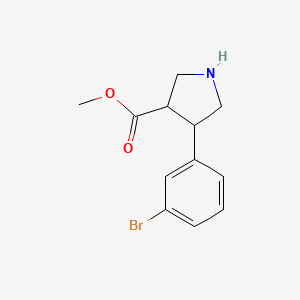
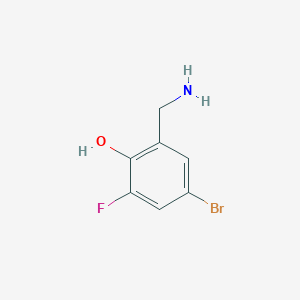
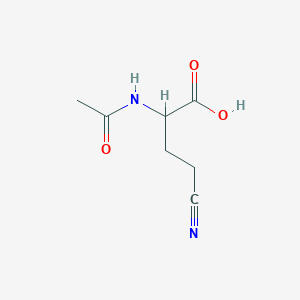
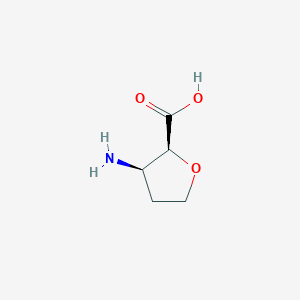
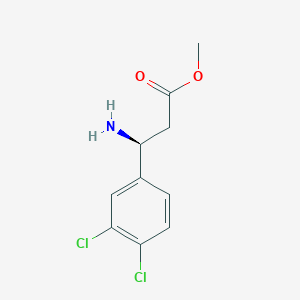
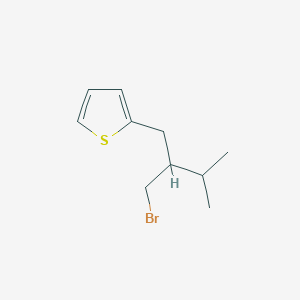
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
